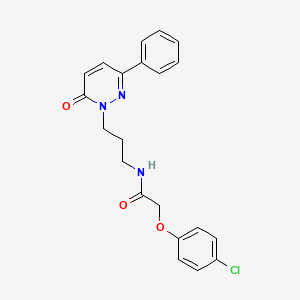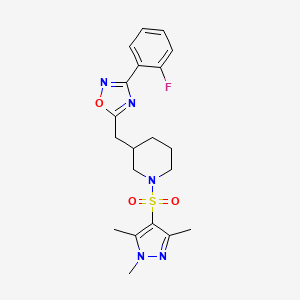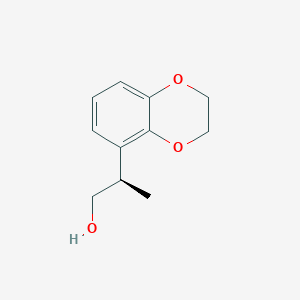
2-(4-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
Research has focused on the synthesis of new compounds with potential antimicrobial properties. For instance, Patel and Shaikh (2011) discussed the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. This research highlights the process of creating new chemical entities that could serve as leads in the development of antimicrobial agents (Patel & Shaikh, 2011).
Anticancer Activity and Molecular Docking Studies
The synthesis of chemical compounds and their evaluation for anticancer activity is another significant area of research. Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities, alongside molecular docking studies. These studies are crucial for understanding the interactions between synthesized compounds and biological targets, which can lead to the development of new anticancer drugs (Mehta et al., 2019).
Herbicidal Activities and Synthesis of Novel Compounds
The development of new herbicides is also a focus, with research into the synthesis of compounds that target specific plant enzymes. Xu et al. (2017) presented the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates and evaluated their herbicidal activities, demonstrating the potential for creating more efficient and selective herbicidal agents (Xu et al., 2017).
Exploration of Antioxidant and Antitumor Activities
Investigations into the antioxidant and antitumor activities of synthesized compounds provide insights into their potential therapeutic applications. For example, El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, contributing to the discovery of new compounds with potential health benefits (El-Moneim et al., 2011).
Anti-inflammatory and Anti-thrombotic Studies
Research into the anti-inflammatory and anti-thrombotic properties of new compounds is crucial for the development of drugs targeting these specific conditions. Basra et al. (2019) conducted anti-inflammatory, anti-thrombotic, and molecular docking studies of 1,3,4 oxadiazole derivatives, showcasing the potential of these compounds in the treatment of inflammation and thrombosis (Basra et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-7-9-18(10-8-17)28-15-20(26)23-13-4-14-25-21(27)12-11-19(24-25)16-5-2-1-3-6-16/h1-3,5-12H,4,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGNNVXJFUULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)
